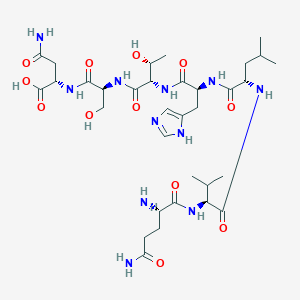![molecular formula C16H23N3 B14207346 Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- CAS No. 831170-31-1](/img/structure/B14207346.png)
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted with a butyl group and an imidazole ring, which is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2-butyl-: Lacks the imidazole ring and 2-methylpropyl group.
Imidazole derivatives: Compounds like N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine share structural similarities but differ in their specific substitutions.
Uniqueness
The uniqueness of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- lies in its combined structural features of both pyridine and imidazole rings, along with the specific butyl and 2-methylpropyl substitutions. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
831170-31-1 |
|---|---|
Molekularformel |
C16H23N3 |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
2-[1-butyl-2-(2-methylpropyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C16H23N3/c1-4-5-10-19-12-15(14-8-6-7-9-17-14)18-16(19)11-13(2)3/h6-9,12-13H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
KLYCHKUXRDUQPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(N=C1CC(C)C)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
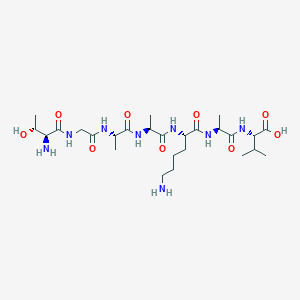
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)
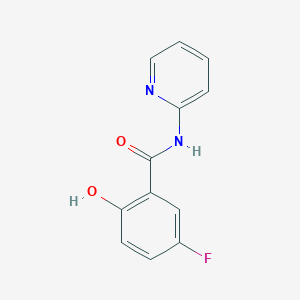
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
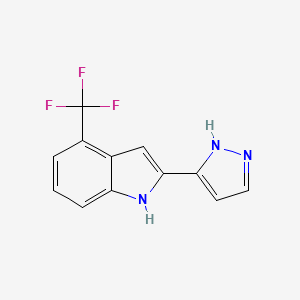

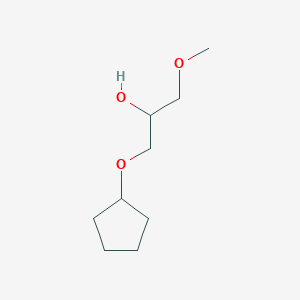
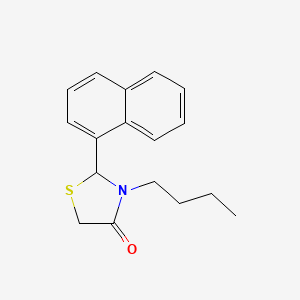
![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
